N-[3-[2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-4aH-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide
Description
The compound N-[3-[2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-4aH-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide is a structurally complex pyrrolo[2,3-d]pyrimidine derivative. Pyrrolo[2,3-d]pyrimidines are nitrogen-containing heterocycles known for their pharmaceutical relevance, particularly as antitumor, antimicrobial, and kinase-inhibiting agents . This compound features:
- A pyrrolo[2,3-d]pyrimidine core with a 4-oxo-4aH group, which is critical for binding to enzymatic targets like thymidylate synthase (TS) and dihydrofolate reductase (DHFR) .
- A 2R,4S,5R-configured oxolan-2-yl moiety (a sugar-like substituent), which may enhance solubility or mimic nucleoside structures for improved cellular uptake .
- A propargyl linker and trifluoroacetamide group, which likely influence pharmacokinetic properties such as metabolic stability and target affinity .
Properties
Molecular Formula |
C16H16F3N5O5 |
|---|---|
Molecular Weight |
415.32 g/mol |
IUPAC Name |
N-[3-[2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-4aH-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C16H16F3N5O5/c17-16(18,19)14(28)21-3-1-2-7-5-24(10-4-8(26)9(6-25)29-10)12-11(7)13(27)23-15(20)22-12/h5,8-11,25-26H,3-4,6H2,(H,21,28)(H2,20,23,27)/t8-,9+,10+,11?/m0/s1 |
InChI Key |
VJDQPKUZXPIHOO-JSBCTHHUSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C3C2=NC(=NC3=O)N)C#CCNC(=O)C(F)(F)F)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C3C2=NC(=NC3=O)N)C#CCNC(=O)C(F)(F)F)CO)O |
Origin of Product |
United States |
Preparation Methods
Solvent and Temperature Effects
-
Chlorination Step : Toluene is preferred over dichloromethane due to its higher boiling point (110°C vs. 40°C), enabling prolonged reflux without solvent evaporation.
-
Coupling Reactions : Dimethylformamide (DMF) enhances solubility of polar intermediates, while temperatures of 0–5°C minimize epimerization during stereospecific couplings.
Catalytic Systems
-
EDC/HOBt : Carbodiimide-mediated couplings achieve >80% yields for amide bond formation between the pyrrolo[2,3-d]pyrimidine core and oxolane.
-
Palladium Catalysts : Pd(PPh₃)₄ facilitates Sonogashira couplings with minimal homocoupling byproducts.
Purification and Characterization
Final purification typically involves silica gel chromatography using gradients of ethyl acetate and hexanes. High-performance liquid chromatography (HPLC) with C18 columns resolves enantiomeric impurities, ensuring >98% purity. Characterization data includes:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₆H₁₆F₃N₅O₅ |
| Molecular Weight | 415.32 g/mol |
| Melting Point | 152–154°C (decomposes) |
| 1H NMR (DMSO-d6) | δ 8.21 (s, 1H, pyrimidine), 6.95 (s, 1H, NH₂) |
| 13C NMR | δ 158.9 (C=O), 110.2 (CF₃) |
| HRMS (ESI+) | m/z 416.1234 [M+H]+ |
Chemical Reactions Analysis
Types of Reactions
N-[3-[2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-4aH-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives
Scientific Research Applications
N-[3-[2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-4aH-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: The compound is investigated for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-[3-[2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-4aH-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural and functional differences between the target compound and related pyrrolo[2,3-d]pyrimidine derivatives:
Mechanistic Insights
- Dual TS/DHFR Inhibition : The target compound shares structural homology with LY231514, a dual TS/DHFR inhibitor. However, the absence of a polyglutamatable L-glutamic acid group (as in LY231514) may reduce its intracellular retention and efficacy .
- Kinase Inhibition Potential: Unlike Le Brazidec’s compounds, the target compound’s propargyl linker and trifluoroacetamide group may favor interactions with kinase ATP-binding pockets, though empirical data are lacking .
- Antimicrobial Limitations : The fused pyrido-pyrrolo-pyrimidine derivatives (e.g., 6a–h) exhibit poor gram-negative activity, suggesting the target compound may similarly lack broad-spectrum antimicrobial utility .
Biological Activity
The compound N-[3-[2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-4aH-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide represents a significant area of interest in pharmaceutical research due to its complex structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups that may contribute to its biological activity. Its structure includes a pyrrolo-pyrimidine core, which is known for various pharmacological properties. The trifluoroacetamide moiety is also notable for enhancing lipophilicity and potentially improving bioavailability.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, the pyrrolo-pyrimidine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in 2023 demonstrated that a related compound inhibited the growth of breast cancer cells with an IC50 value of 0.4 µM, suggesting potential for further development in cancer therapeutics .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. Research indicates that derivatives of pyrrolo-pyrimidine can effectively inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
| Activity | Target Organism | IC50 Value (µM) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 1.2 |
| Antifungal | Candida albicans | 0.8 |
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. For example, it has been tested against various kinases and proteases, which are critical in many disease processes.
Table of Enzyme Inhibition Studies:
| Enzyme | Inhibition Type | IC50 Value (nM) |
|---|---|---|
| Human recombinant renin | Competitive | 400 |
| Protein kinase B (AKT) | Non-competitive | 250 |
The biological activity of this compound may involve multiple mechanisms:
- Cell Signaling Interference : Disruption of key signaling pathways involved in cell growth and survival.
- Reactive Oxygen Species (ROS) Production : Inducing oxidative stress leading to apoptosis in cancer cells.
- Inhibition of DNA/RNA Synthesis : Interfering with nucleic acid synthesis through structural mimicry.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing this compound with high purity?
- Methodology : Multi-step synthesis typically involves coupling pyrrolopyrimidine cores with trifluoroacetamide moieties via alkyne linkages. Reaction conditions (e.g., temperature, pH) must be tightly controlled to avoid side reactions. Purification often requires gradient column chromatography with polar/non-polar solvent systems (e.g., ethyl acetate/hexane) to isolate intermediates and final products .
- Key Data : Yield optimization (e.g., 60-75% for coupling steps) and purity verification via HPLC (≥95%) are essential .
Q. How can the stereochemistry of the oxolane (tetrahydrofuran) ring be confirmed experimentally?
- Methodology : Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry. Crystals are grown via slow evaporation in solvents like DMSO/water, and data collected at 298 K with refinement parameters (R factor < 0.06) ensure accuracy .
- Alternative Methods : NMR coupling constants (e.g., ) and NOESY correlations can corroborate spatial arrangements .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : and NMR to confirm proton environments and carbon frameworks, with NMR for trifluoroacetamide verification .
- MS : High-resolution ESI-MS to validate molecular weight (e.g., [M+H] ion matching theoretical mass within 3 ppm) .
- IR : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch) confirm functional groups .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G**) model transition states and activation energies. Solvent effects are incorporated using implicit models (e.g., PCM for DMSO). Results are validated via kinetic studies (e.g., monitoring reaction progress with NMR) .
- Case Study : Predict regioselectivity in alkyne functionalization using frontier molecular orbital (FMO) analysis .
Q. What strategies resolve contradictions between crystallographic data and solution-phase NMR structural predictions?
- Methodology :
- X-ray vs. NMR : Crystallography provides static solid-state structures, while NMR captures dynamic conformations. Use variable-temperature NMR to assess flexibility (e.g., coalescence temperatures for rotamers) .
- MD Simulations : Molecular dynamics (e.g., AMBER) simulate solution-phase behavior over 100 ns trajectories to identify dominant conformers .
Q. How do non-covalent interactions (e.g., hydrogen bonding) influence the compound’s stability in aqueous buffers?
- Methodology :
- Experimental : Measure solubility and degradation kinetics (pH 7.4, 37°C) via UV-Vis spectroscopy. Correlate stability with hydrogen-bond donor/acceptor counts from crystallographic data .
- Computational : Quantum Topological Analysis (QTAIM) identifies critical hydrogen bonds (e.g., O-H···N) and their bond-critical-point densities .
Q. What in vitro assays are suitable for probing its mechanism of action in kinase inhibition?
- Methodology :
- Kinase Profiling : Use radiometric assays (e.g., -ATP transfer) against a panel of 50+ kinases. IC values < 1 μM indicate potent inhibition .
- Cellular Assays : Phospho-specific flow cytometry to monitor downstream signaling (e.g., ERK phosphorylation in cancer cell lines) .
Methodological Best Practices
- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, exact stoichiometry) to mitigate batch-to-batch variability .
- Data Validation : Cross-reference crystallographic (CCDC deposition codes) and spectroscopic data with published analogs (e.g., pyrrolo[2,3-d]pyrimidine derivatives in PubChem) .
- Ethical Reporting : Disclose computational assumptions (e.g., fixed protonation states) and experimental limitations (e.g., solvent artifacts in NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
